molecular formula C5H10O2S B2730452 Methyl 4-sulfanylbutanoate CAS No. 39257-91-5

Methyl 4-sulfanylbutanoate

Cat. No.: B2730452
CAS No.: 39257-91-5
M. Wt: 134.19
InChI Key: YRIAPEVGKLRGHX-UHFFFAOYSA-N
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Description

It is a useful research chemical in organic synthesis and other chemical processes. The compound is characterized by the presence of a sulfanyl group (-SH) attached to the fourth carbon of a butanoate ester chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-sulfanylbutanoate can be synthesized through various methods. One common approach involves the esterification of 4-mercaptobutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-sulfanylbutanoate undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

Methyl 4-sulfanylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl 4-sulfanylbutanoate involves its sulfanyl group, which can participate in various biochemical reactions. The sulfanyl group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. Additionally, the ester group can undergo hydrolysis to release 4-mercaptobutyric acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

    Methyl 3-sulfanylpropanoate: Similar structure but with the sulfanyl group on the third carbon.

    Methyl 2-sulfanylacetate: The sulfanyl group is attached to the second carbon of an acetate chain.

    Methyl 4-sulfanylbutyrate: Similar to methyl 4-sulfanylbutanoate but with a different ester group.

Uniqueness: this compound is unique due to the specific positioning of the sulfanyl group on the fourth carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-7-5(6)3-2-4-8/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIAPEVGKLRGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39257-91-5
Record name methyl 4-sulfanylbutanoate
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